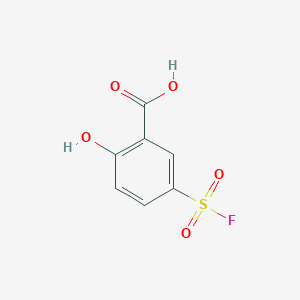

5-(Fluorosulfonyl)-2-hydroxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluorosulfonyl-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO5S/c8-14(12,13)4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHWKZWHBSGGMJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)F)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90308209 | |

| Record name | 5-(Fluorosulfonyl)-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90308209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400-96-4 | |

| Record name | 5-(Fluorosulfonyl)-2-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC202704 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Fluorosulfonyl)-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90308209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(fluorosulfonyl)-2-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Purification of 5-(Fluorosulfonyl)-2-hydroxybenzoic Acid: A SuFEx-Enabled Chemical Biology Probe

Executive Summary

5-(Fluorosulfonyl)-2-hydroxybenzoic acid (also known as 5-fluorosulfonylsalicylic acid) is a highly versatile bifunctional building block. It combines the pharmacophoric properties of a salicylic acid core with a fluorosulfonyl (-SO₂F) group, making it an elite probe for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This whitepaper details a robust, self-validating two-step synthetic workflow for its preparation: the regioselective chlorosulfonation of salicylic acid, followed by a mild, biphasic halogen exchange to yield the terminal sulfonyl fluoride.

Introduction & Mechanistic Rationale

The advent of SuFEx click chemistry has revolutionized the development of covalent drugs and biological probes[1]. Traditional sulfonyl chlorides are highly susceptible to premature hydrolysis and reductive collapse in biological media. In stark contrast, sulfonyl fluorides exhibit extraordinary thermodynamic stability and resistance to reduction[2].

The causality behind this stability lies in the unique nature of the S–F bond. The -SO₂F group acts as a "stealth" electrophile; it remains entirely inert in aqueous, physiological conditions until it encounters a specific activation event. This activation typically occurs within a protein's binding pocket, where hydrogen-bonding networks (often provided by adjacent arginine or histidine residues) stabilize the departing fluoride ion, allowing context-specific nucleophilic attack by tyrosine or lysine residues[3]. By synthesizing 5-(fluorosulfonyl)-2-hydroxybenzoic acid, researchers gain a stable, highly connective module that can be easily derivatized at the carboxylic acid or hydroxyl positions while preserving the SuFEx-reactive warhead.

Step 1: Chlorosulfonation of Salicylic Acid

Mechanistic Logic & Regioselectivity

The first step is an electrophilic aromatic substitution (EAS). The salicylic acid ring contains two directing groups:

-

The Hydroxyl Group (-OH): Strongly electron-donating via resonance, activating the ring and directing electrophiles to the ortho and para positions.

-

The Carboxyl Group (-COOH): Electron-withdrawing, deactivating the ring and directing electrophiles to the meta position.

The C5 position is simultaneously para to the hydroxyl group and meta to the carboxyl group. This synergistic directing effect makes C5 the most electronically activated and sterically accessible site, ensuring high regioselectivity for the 5-chlorosulfonyl derivative[4].

Step-by-Step Protocol

-

Reagents: Salicylic acid (1.0 eq), Chlorosulfonic acid (ClSO₃H, 5.0 eq).

-

Procedure:

-

Equip a thoroughly dried round-bottom flask with a magnetic stir bar, an addition funnel, and a gas scrubber system (to neutralize evolving HCl gas).

-

Cool the chlorosulfonic acid to 0 °C in an ice bath under an inert argon atmosphere.

-

Add salicylic acid portion-wise over 30 minutes. Causality: The reaction is highly exothermic; controlled addition prevents localized heating and polysulfonation.

-

Once the addition is complete, gradually warm the reaction mixture to 50–60 °C and stir for 2–4 hours.

-

Self-Validation: The reaction is deemed complete when the evolution of HCl gas ceases.

-

Cool the mixture to room temperature and carefully add it dropwise into a vigorously stirred beaker of crushed ice. Causality: The ice quench destroys excess ClSO₃H while keeping the temperature near 0 °C, preventing the hydrolysis of the newly formed sulfonyl chloride into a sulfonic acid.

-

Filter the resulting white precipitate under vacuum, wash with copious amounts of ice-cold water, and dry under high vacuum to afford 5-chlorosulfonylsalicylic acid.

-

Step 2: Fluorination (Halogen Exchange)

Mechanistic Logic & Reagent Selection

The conversion of the sulfonyl chloride to the target sulfonyl fluoride requires a fluoride source that is nucleophilic enough to displace the chloride but mild enough to prevent the hydrolysis of the product. We utilize potassium bifluoride (KHF₂) in a biphasic acetonitrile/water system[5].

The bifluoride ion (HF₂⁻) acts as a uniquely effective fluorinating agent for S(VI) centers. The hydrogen-bonding network provided by the aqueous phase stabilizes the leaving chloride ion, while the extreme thermodynamic stability of the resulting S–F bond (Bond Dissociation Energy ~110 kcal/mol) drives the equilibrium entirely to the product side without competitive hydrolysis[1].

Step-by-Step Protocol

-

Reagents: 5-chlorosulfonylsalicylic acid (1.0 eq), Potassium bifluoride (KHF₂, 3.0 eq), Acetonitrile/Water (1:1 v/v).

-

Procedure:

-

Dissolve 5-chlorosulfonylsalicylic acid in acetonitrile in a round-bottom flask.

-

In a separate vessel, dissolve KHF₂ in distilled water.

-

Combine the two solutions to form a biphasic mixture. Stir vigorously at room temperature (20–25 °C) for 12–16 hours.

-

Self-Validation: Monitor the reaction via ¹⁹F NMR. The disappearance of the starting material and the emergence of a sharp singlet at approximately +60 to +65 ppm confirms the formation of the arylsulfonyl fluoride.

-

Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (EtOAc) three times.

-

Wash the combined organic layers with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify via recrystallization from a minimal amount of hot toluene or via flash column chromatography to yield pure 5-(fluorosulfonyl)-2-hydroxybenzoic acid as a crystalline solid.

-

Quantitative Data Summary

| Parameter | Step 1: Chlorosulfonation | Step 2: Fluorination |

| Starting Material | Salicylic Acid | 5-Chlorosulfonylsalicylic Acid |

| Reagent | Chlorosulfonic Acid (ClSO₃H) | Potassium Bifluoride (KHF₂) |

| Solvent | Neat (ClSO₃H acts as solvent) | Acetonitrile / Water (1:1 v/v) |

| Temperature | 0 °C to 60 °C | Room Temperature (20–25 °C) |

| Reaction Time | 2–4 hours | 12–16 hours |

| Typical Yield | 80–85% | 90–95% |

| Validation Marker | Cessation of HCl gas evolution | ¹⁹F NMR signal at ~ +60 ppm |

Visualizations

Synthetic workflow for the preparation of 5-(Fluorosulfonyl)-2-hydroxybenzoic acid.

SuFEx reactivity mechanism of 5-fluorosulfonylsalicylic acid with biological targets.

References

-

Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid. MDPI Crystals. URL:[Link]

-

Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society. URL:[Link]

-

Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. CCS Chemistry. URL:[Link]

-

Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. URL:[Link]

Sources

Physicochemical Profiling and Application of 5-(Fluorosulfonyl)-2-hydroxybenzoic Acid in Targeted Covalent Drug Discovery

Executive Summary

As covalent drug discovery evolves beyond traditional cysteine-targeting Michael acceptors, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a transformative paradigm[1]. At the forefront of this shift is 5-(Fluorosulfonyl)-2-hydroxybenzoic acid (CAS: 400-96-4)[2]. As a Senior Application Scientist who has spent years optimizing targeted covalent inhibitors (TCIs), I have found that this molecule perfectly bridges the gap between non-covalent affinity and irreversible target engagement. By fusing a highly stable fluorosulfonyl (-SO₂F) warhead with a salicylic acid pharmacophore, this compound provides a masterclass in proximity-driven bioconjugation.

This whitepaper provides an in-depth technical analysis of the physicochemical properties, mechanistic causality, and validated experimental workflows associated with 5-(Fluorosulfonyl)-2-hydroxybenzoic acid.

Molecular Architecture & Physicochemical Properties

The efficacy of 5-(Fluorosulfonyl)-2-hydroxybenzoic acid lies in its dual-functional architecture. The salicylic acid moiety acts as a well-documented pharmacophore capable of anchoring into various protein binding pockets (e.g., via hydrogen bonding or metal chelation). Concurrently, the -SO₂F group at the 5-position serves as a latent electrophile.

In my experience, a primary cause of attrition in early-stage covalent drug development is the premature hydrolysis of the warhead. Unlike sulfonyl chlorides, which are prone to rapid degradation in aqueous media, sulfonyl fluorides exhibit exceptional thermodynamic stability. The homolytic bond dissociation energy of the S-F bond is significantly higher than that of the S-Cl bond, making it highly resistant to reduction and spontaneous hydrolysis in biological environments[3].

Quantitative Data Summary

| Property | Value | Causality / Implication in Drug Design |

| Chemical Name | 5-(Fluorosulfonyl)-2-hydroxybenzoic acid | - |

| CAS Number | 400-96-4[2] | - |

| Molecular Formula | C₇H₅FO₅S[2] | - |

| Molecular Weight | 220.175 g/mol [2] | Low molecular weight makes it an ideal fragment for Fragment-Based Drug Discovery (FBDD). |

| Electrophilic Warhead | Fluorosulfonyl (-SO₂F) | Heterolytic cleavage ensures resistance to reduction (e.g., by GSH) and prevents off-target toxicity[3]. |

| pKa₁ (Carboxylic Acid) | ~2.5 (Estimated) | The electron-withdrawing -SO₂F group lowers the pKa compared to native salicylic acid (2.97), ensuring full ionization at physiological pH. |

| pKa₂ (Phenolic OH) | ~12.0 (Estimated) | Facilitates strong hydrogen bonding networks within target protein binding pockets. |

Mechanistic Causality: The SuFEx "Matchmaking" Paradigm

To utilize 5-(Fluorosulfonyl)-2-hydroxybenzoic acid effectively, one must understand why it reacts. The SuFEx reaction is not a simple bimolecular collision; it is a microenvironment-dependent event.

The S-F bond is virtually inert in standard aqueous buffers. However, when the salicylic acid core binds to a target protein, it places the -SO₂F group into a structurally constrained "matchmaking" environment[4]. If a nucleophilic residue (such as Tyrosine, Lysine, or Histidine) is situated in close proximity, and a neighboring basic residue or hydrogen-bond network polarizes the S-F bond, the activation energy for substitution drops dramatically. The fluoride ion, stabilized by local proton donors, acts as an excellent leaving group, resulting in a permanent covalent sulfonate or sulfonamide linkage[3].

Fig 1: Mechanistic pathway of SuFEx activation driven by spatial matchmaking.

Experimental Workflows & Self-Validating Protocols

A rigorous scientific methodology requires protocols that validate their own outcomes. Below are the standard operating procedures I employ when profiling this compound.

Protocol 1: Aqueous Stability Profiling

Before advancing to biological assays, the intrinsic stability of the warhead must be confirmed to rule out false negatives caused by compound degradation.

-

Stock Preparation: Dissolve 5-(Fluorosulfonyl)-2-hydroxybenzoic acid in anhydrous DMSO to a concentration of 10 mM.

-

Buffer Incubation: Dilute the stock 1:100 into PBS (pH 7.4) to achieve a final concentration of 100 µM. Incubate at 37°C in a thermoshaker.

-

Control Integration (Self-Validation): Prepare a parallel sample using 5-(Chlorosulfonyl)-2-hydroxybenzoic acid. The rapid degradation of the chloride analog validates that the LC-MS system is accurately detecting hydrolysis products.

-

Time-Course Sampling: Extract 50 µL aliquots at 0, 1, 4, 12, 24, and 48 hours. Quench with an equal volume of cold acetonitrile.

-

LC-MS/MS Analysis: Monitor the parent mass (m/z 219.0[M-H]⁻). The fluorosulfonyl compound should exhibit >95% intact mass after 48 hours, confirming its suitability for extended biological assays.

Protocol 2: Covalent Bioconjugation and Proteomic Mapping

To confirm target-specific covalent modification, we must map the exact residue of interaction.

-

Protein Incubation: Incubate 10 µM of the purified target protein with 50 µM of the compound in HEPES buffer (pH 7.5) at room temperature for 4 hours.

-

Intact Mass Spectrometry: Analyze the sample via LC-TOF-MS. Look for a mass shift of exactly +200.1 Da (The addition of the 220.17 Da compound minus the 20.0 Da loss of HF).

-

Proteomic Digestion: Denature the modified protein with 8M urea, reduce with DTT, alkylate with iodoacetamide, and digest overnight with Trypsin.

-

Peptide Mapping (LC-MS/MS): Analyze the digested peptides. The MS/MS fragmentation spectra will pinpoint the specific Tyrosine, Lysine, or Histidine residue carrying the +200.1 Da modification.

-

Fluoride Release Assay (Self-Validation): Why do this? Relying solely on mass spectrometry can lead to false positives due to tightly bound non-covalent adducts surviving mild ionization. By using a fluoride-selective electrode to quantify the stoichiometric release of F⁻ ions in the reaction buffer, we unequivocally confirm the heterolytic cleavage of the S-F bond—the absolute hallmark of a successful SuFEx reaction.

Fig 2: Step-by-step analytical workflow for validating covalent bioconjugation.

Conclusion

5-(Fluorosulfonyl)-2-hydroxybenzoic acid represents a highly sophisticated tool for chemical biology and drug discovery. By leveraging the thermodynamic stability of the SuFEx warhead alongside the established binding affinity of the salicylic acid core, researchers can design highly selective, irreversible inhibitors that only activate within the precise microenvironment of their intended target.

References

- 400-96-4 5-(fluorosulfonyl)

- Direct screening of a target-specific covalent binder: stringent regulation of warhead reactivity in a matchmaking environment Source: ResearchGate URL

- Sulfur(VI) Fluoride Exchange (SuFEx)

- Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI)

- SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction Source: Sigma-Aldrich URL

Sources

- 1. Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 400-96-4 5-(fluorosulfonyl)-2-hydroxybenzoic acid >>4>>CAS>>CAS [cas.yaoshang68.com]

- 3. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]

- 4. researchgate.net [researchgate.net]

5-(Fluorosulfonyl)-2-hydroxybenzoic acid mechanism of action

5-(Fluorosulfonyl)-2-hydroxybenzoic Acid: Mechanism of Action and Applications in Targeted Covalent Inhibitor Design

Executive Summary

In the rapidly evolving landscape of Targeted Covalent Inhibitors (TCIs), 5-(fluorosulfonyl)-2-hydroxybenzoic acid (5-FSA) has emerged as a highly privileged, bifunctional chemical biology probe. This molecule elegantly merges the broad-spectrum target affinity of a salicylic acid pharmacophore with the latent electrophilicity of a fluorosulfonyl (

Core Mechanism of Action: The SuFEx Paradigm

The mechanism of 5-FSA is governed by Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click chemistry framework[1]. The action is strictly biphasic, relying on a "matchmaking" microenvironment to trigger covalent ligation[1].

Phase 1: Pharmacophore-Driven Pre-organization

The salicylic acid moiety acts as the primary affinity anchor. Salicylic acid and its derivatives are well-documented bioisosteres for nucleotide phosphates and are known to bind a diverse array of therapeutic targets, including sirtuins (e.g., SIRT5), kinases, and proteases[1]. The ortho-hydroxyl and carboxylic acid groups form a rigid hydrogen-bonding network with the target's active site, pre-organizing the molecule and drastically reducing the entropic penalty of binding.

Phase 2: Proximity-Induced Activation and Ligation

In aqueous media, the

Mechanism of Action: Proximity-driven SuFEx activation of the fluorosulfonyl warhead.

Quantitative Warhead Profiling

To understand why 5-FSA is superior for target-specific library generation, it is critical to compare its kinetic parameters against legacy electrophiles. The table below summarizes the reactivity profiles, demonstrating how the fluorosulfonyl group achieves the optimal balance between aqueous stability and targeted reactivity[1].

| Warhead Type | Chemical Structure | Aqueous Stability ( | Intrinsic Reactivity | Target Residues |

| Sulfonyl Chloride | < 2 minutes | Very High (Non-specific) | Ser, Lys, Tyr, Cys | |

| Acrylamide | Days | Moderate (Soft Electrophile) | Cys | |

| Sulfonyl Fluoride (5-FSA) | > Weeks | Latent (Proximity-driven) | Tyr, Lys, Ser, His | |

| Aryl Fluorosulfate | > Months | Extremely Latent | Tyr, Lys |

Data Interpretation: The extended aqueous stability of 5-FSA ensures that the compound circulates without being quenched by water or abundant cellular thiols (e.g., glutathione). Covalent bond formation is strictly governed by

Experimental Workflows: A Self-Validating Protocol

As a Senior Application Scientist, it is imperative to design experimental protocols that not only identify hits but inherently validate the causality of the covalent interaction. The following step-by-step methodology utilizes 5-FSA to generate hybrid libraries and screen for covalent target engagement[1].

Step 1: Scaffold Functionalization (Library Synthesis)

-

Procedure: React the carboxylic acid of 5-FSA (1.0 eq) with a library of targeting peptides or small-molecule amines (1.2 eq) using HATU (1.5 eq) and DIPEA (3.0 eq) in anhydrous DMF at room temperature.

-

Causality: HATU is explicitly chosen because the

group is uniquely stable to standard amide coupling conditions. This allows for the late-stage diversification of the salicylic acid core without degrading the SuFEx warhead[1].

Step 2: Target Incubation (Matchmaking)

-

Procedure: Incubate the purified 5-FSA derivatives (50 µM) with the recombinant target protein (10 µM) in a physiological buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) at 37°C. Aliquot samples at 1, 2, 4, and 8 hours.

-

Causality: The latent electrophile requires time to navigate the binding pocket and achieve the precise stereochemical alignment required to lower the activation energy for fluoride displacement.

Step 3: Intact Mass Spectrometry (Adduct Detection)

-

Procedure: Quench the reaction with 1% formic acid, desalt via C4 ZipTip, and analyze using LC-TOF-MS.

-

Causality: A successful SuFEx reaction will yield a distinct mass shift equal to the exact mass of the 5-FSA derivative minus 20.00 Da (accounting for the loss of HF). This confirms irreversible covalent engagement.

Step 4: Self-Validating Negative Control

-

Procedure: Synthesize a structural analog of the hit compound where the

is replaced by a sulfonamide ( -

Causality: The sulfonamide analog is sterically and electronically similar but incapable of SuFEx covalent exchange. If the sulfonamide control shows reversible affinity (

) but fails to demonstrate time-dependent irreversible inhibition (

Self-validating experimental workflow for target discovery using 5-fluorosulfonylsalicylic acid.

References

-

Direct screening of a target-specific covalent binder: stringent regulation of warhead reactivity in a matchmaking environment. ResearchGate (Preprint / Article).[Link]

-

Discovery and Structure-Based Design of Inhibitors of the WD Repeat-Containing Protein 5 (WDR5)–MYC Interaction. Journal of Medicinal Chemistry (ACS Publications).[Link]

-

Cytotoxic Activity of Salicylic Acid-Containing Drug Models with Ionic and Covalent Binding. ACS Medicinal Chemistry Letters.[Link]

-

Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition.[Link]

Sources

Stability and Storage Conditions for 5-(Fluorosulfonyl)-2-hydroxybenzoic Acid: A Technical Guide

Executive Summary

5-(Fluorosulfonyl)-2-hydroxybenzoic acid is a highly versatile, bifunctional building block that bridges classical pharmacophore design with modern click chemistry. Featuring a salicylic acid core and a para-substituted fluorosulfonyl (-SO₂F) group, this compound is a critical reagent in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, chemical biology, and drug discovery.

As a Senior Application Scientist, it is imperative to understand that while the -SO₂F group is kinetically stable, the presence of the ortho-hydroxybenzoic acid moiety introduces specific intramolecular electronics that dictate the compound's overall stability. This whitepaper synthesizes the mechanistic causality behind its degradation pathways, establishes self-validating storage protocols, and provides step-by-step analytical methodologies for stability monitoring.

Chemical Profile & Structural Overview

Understanding the physical and electronic parameters of the molecule is the first step in predicting its stability profile. The electron-withdrawing nature of the -SO₂F group significantly lowers the pKa of both the carboxylic acid and the phenolic hydroxyl group relative to unsubstituted salicylic acid.

| Property | Specification |

| Chemical Name | 5-(Fluorosulfonyl)-2-hydroxybenzoic acid |

| CAS Number | 400-96-4[1] |

| Molecular Formula | C₇H₅FO₅S[1] |

| Molecular Weight | 220.17 g/mol [1] |

| Key Functional Groups | Carboxylic acid (-COOH), Phenol (-OH), Fluorosulfonyl (-SO₂F) |

| Physical State | Solid (typically off-white to pale pink powder) |

Mechanistic Stability Analysis

The Kinetic Stability of the S(VI)-F Bond

Historically, sulfonyl chlorides (-SO₂Cl) were the standard for synthesizing sulfonamides and sulfonate esters; however, they are highly susceptible to rapid hydrolysis upon exposure to atmospheric moisture. In stark contrast, the fluorosulfonyl group (-SO₂F) exhibits exceptional kinetic stability.

The causality behind this stability lies in the high oxidation state of the S(VI) center combined with the strong, hard-hard electrostatic interaction between sulfur and fluorine[2]. This orbital overlap creates a significant kinetic barrier to nucleophilic attack. Consequently, the S(VI)-F bond is remarkably resilient to oxidation, reduction, and thermolysis, and it resists spontaneous hydrolysis in neutral and acidic aqueous environments[3],[4]. The bond is only cleaved when specifically activated—either via hydrogen-bonding networks that polarize the S-F bond or through the use of strong bases/bifluoride catalysts[5].

Vulnerabilities of the Salicylic Acid Core

While the SuFEx hub is robust, the salicylic acid core is the molecule's Achilles' heel regarding long-term storage. Phenolic compounds are prone to photo-oxidation. Exposure to ultraviolet light and ambient oxygen can generate radical species, leading to the formation of quinones and subsequent polymerization (often observed as the powder turning dark pink or brown). Furthermore, at highly elevated temperatures, the ortho-hydroxybenzoic acid structure can undergo thermal decarboxylation.

Degradation Pathways & Triggers

To visualize the logical relationships between environmental triggers and the resulting chemical transformations, refer to the pathway diagram below.

Degradation pathways and triggers for 5-(Fluorosulfonyl)-2-hydroxybenzoic acid.

Stability Matrix

| Environmental Factor | Impact on Stability | Expected Outcome |

| Moisture (Neutral pH) | Negligible | The -SO₂F group remains intact due to high kinetic stability[4]. |

| Aqueous Base (pH > 10) | High | Rapid hydrolysis of -SO₂F to sulfonate (-SO₃⁻); deprotonation of phenol/acid. |

| UV Light / Oxygen | Moderate to High | Photo-oxidation of the phenolic ring; discoloration. |

| High Heat (>150°C) | High | Thermal decarboxylation of the salicylic acid core. |

Storage Conditions & Handling Protocols

To maintain the self-validating integrity of this reagent for sensitive SuFEx applications, storage must proactively mitigate photo-oxidation and localized condensation.

Recommended Storage Parameters

-

Temperature: 2°C to 8°C (Refrigerated). While stable at room temperature for short durations, refrigeration suppresses any trace auto-catalytic degradation.

-

Atmosphere: Store under an inert gas (Argon or Nitrogen). Although the -SO₂F group resists water[2], the exclusion of oxygen prevents phenolic oxidation.

-

Light: Store in amber glass vials or opaque containers to block UV radiation.

Step-by-Step Handling Protocol

-

Equilibration: Remove the sealed container from the 2-8°C refrigerator and place it in a desiccator. Allow it to equilibrate to room temperature for at least 30 minutes. Causality: Opening a cold vial in ambient air causes immediate moisture condensation on the powder, which, while not instantly destroying the -SO₂F group, can cause caking and localized pH shifts over time.

-

Inert Environment: Transfer the vial to a glovebox or use a Schlenk line with a positive flow of Argon before opening.

-

Aliquoting: Use a static-free, oven-dried spatula to weigh the required amount.

-

Resealing: Purge the headspace of the source vial with Argon for 10-15 seconds before tightly capping. Wrap the cap with Parafilm to ensure a hermetic seal before returning it to the refrigerator.

Analytical Methodologies for Stability Monitoring

Relying on visual inspection (e.g., waiting for the powder to turn brown) is insufficient for rigorous scientific work. The following protocol outlines a self-validating system using ¹⁹F NMR to explicitly monitor the integrity of the fluorosulfonyl group.

Protocol: ¹⁹F NMR Stability Assay

Because the fluorine atom in the -SO₂F group is highly deshielded, it appears in a distinct, isolated region of the ¹⁹F NMR spectrum (typically around +50 to +65 ppm relative to CFCl₃), making it an ideal diagnostic marker.

Step 1: Sample Preparation

-

In an inert atmosphere, dissolve 5-10 mg of 5-(Fluorosulfonyl)-2-hydroxybenzoic acid in 0.5 mL of anhydrous deuterated solvent (e.g., DMSO-d₆ or CD₃CN).

-

Add 1.0 μL of fluorobenzene (or trifluorotoluene) as an internal standard.

-

Transfer the solution to a dry NMR tube and cap tightly.

Step 2: Data Acquisition

-

Acquire a ¹⁹F NMR spectrum operating at a suitable frequency (e.g., 376 MHz for a 400 MHz spectrometer).

-

Ensure proton decoupling (¹⁹F{¹H}) is turned off if you wish to observe any rare long-range couplings, though the -SO₂F fluorine typically appears as a sharp singlet.

Step 3: Data Analysis & Validation

-

Intact Reagent: A sharp singlet in the +50 to +65 ppm region confirms the intact S(VI)-F bond.

-

Degradation: The disappearance of this peak, coupled with the appearance of free fluoride (typically a sharp singlet far upfield, around -100 to -150 ppm depending on the solvent and counterion), indicates hydrolysis or nucleophilic displacement of the fluorosulfonyl group.

-

Self-Validation Check: Concurrently run a ¹H NMR spectrum. A shift in the aromatic proton signals or the disappearance of the phenolic -OH signal indicates degradation of the salicylic acid core, even if the ¹⁹F peak remains intact.

Conclusion

5-(Fluorosulfonyl)-2-hydroxybenzoic acid is a powerful reagent that benefits from the extraordinary kinetic stability of the S(VI)-F bond. However, its longevity is ultimately dictated by the sensitivities of its salicylic acid core. By adhering to strict inert, refrigerated, and light-protected storage conditions, and by employing ¹⁹F NMR as a definitive analytical checkpoint, researchers can ensure the highest level of reproducibility and yield in their SuFEx-driven drug development and bioconjugation workflows.

References

- ChemIndex. "400-96-4 | 5-(fluorosulfonyl)-2-hydroxybenzoic acid".

- ACS Publications. "N,N′-Di-Boc-N″-fluorosulfonyl-guanidine: A SuFEx-Enabled Guanylating Reagent".

- National Center for Biotechnology Information (PMC). "Sulfur fluoride exchange".

- Chemical Science (RSC). "Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization".

- National Science Review. "Advances in the construction of diverse SuFEx linkers".

Sources

- 1. 400-96-4 | 5-(fluorosulfonyl)-2-hydroxybenzoic acid [chemindex.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06993A [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

Sulfonylbenzoic Acid Derivatives: A Technical Guide to Biological Activity and Evaluation Methodologies

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between structural chemistry and translational biology. Sulfonylbenzoic acid derivatives represent a highly versatile class of pharmacophores. The unique combination of a sulfonyl group (–SO₂–) and a carboxylic acid (–COOH) on a benzoic acid scaffold provides a distinct balance of electronic and steric properties. The carboxylic acid moiety ensures aqueous solubility and facilitates critical ionic interactions with target protein residues (e.g., Arginine or Lysine), while the sulfonyl group acts as a potent hydrogen bond acceptor, significantly enhancing metabolic stability and target affinity.

This guide provides an in-depth analysis of their core biological activities, summarizes quantitative efficacy data, and outlines self-validating experimental protocols for robust laboratory evaluation.

Core Biological Activities & Mechanistic Pathways

Antimicrobial Action via Folic Acid Synthesis Inhibition

Sulfonylbenzoic acid derivatives have a long-standing history in antimicrobial drug development. A classic mechanistic pathway involves the structural mimicry of p-aminobenzoic acid (PABA). For example, ortho-benzoic sulfimide (saccharin) functions as a prodrug; upon biogenic transformation, it converts into o-sulphamoylbenzoic acid. This active metabolite competitively inhibits the enzyme dihydropteroate synthase , halting the bacterial synthesis of folic acid, which is essential for nucleotide biosynthesis and microbial survival (1[1]). More recently, novel 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives have demonstrated targeted efficacy against Gram-positive pathogens such as Staphylococcus aureus and Bacillus subtilis (2[2]).

Bacterial folic acid synthesis pathway inhibition by o-sulphamoylbenzoic acid.

Anti-Inflammatory Action via P2Y14 Receptor Antagonism

Beyond traditional COX-2 inhibition, recent breakthroughs have identified 3-sulfonamido benzoic acid derivatives as highly potent antagonists of the P2Y14 receptor (P2Y14R), a G-protein coupled receptor (GPCR) implicated in immune responses. In acute lung injury (ALI) models, specific derivatives (e.g., Compound 25l) block UDP-glucose from activating P2Y14R, thereby suppressing the release of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α (3[3]).

P2Y14 receptor signaling pathway and antagonism by 3-sulfonamido benzoic acid derivatives.

Tissue Protection via LPA2 Receptor Agonism

Conversely, sulfamoyl benzoic acid (SBA) analogues have been engineered to act as specific, subnanomolar agonists for the LPA2 receptor. By selectively activating this GPCR, these derivatives mediate potent anti-apoptotic and mucosal barrier-protective effects, offering therapeutic potential against radiation injury and gastrointestinal damage (4[4]).

Quantitative Efficacy Data

To facilitate comparative analysis, the following table synthesizes the quantitative biological activity of key sulfonylbenzoic acid derivatives across different therapeutic targets (5[5], 2[2], 4[4], 3[3]).

| Compound Class / Derivative | Biological Target | Primary Indication | Quantitative Metric |

| Compound 25l (3-sulfonamido benzoic acid) | P2Y14 Receptor | Anti-inflammatory (ALI) | IC₅₀ = 5.6 ± 0.3 nM |

| SBA Analogues | LPA2 Receptor | Mucosal Protection | EC₅₀ < 1.0 nM |

| Compound 4 (4-[(4-chlorophenyl)sulfonyl]benzoic acid) | S. aureus / B. subtilis | Antimicrobial | MIC = 125 µg/mL |

| o-Sulphamoylbenzoic acid (Saccharin metabolite) | Dihydropteroate Synthase | Antibacterial | Competitive Inhibition |

Standardized Experimental Protocols

The following workflows are designed as self-validating systems, ensuring that any data generated is internally controlled and mathematically robust.

Standardized workflow for the biological evaluation of sulfonylbenzoic acid derivatives.

Protocol A: Broth Microdilution Assay for Antimicrobial MIC Determination

Causality Focus: When evaluating sulfonamide-like derivatives, standard media often contains thymidine, which bacteria can salvage to bypass folic acid synthesis inhibition. Therefore, using strictly thymidine-free Mueller-Hinton broth is a critical experimental choice to prevent false negatives.

Step-by-Step Methodology:

-

Preparation: Dissolve the sulfonylbenzoic acid derivative in DMSO to create a 10 mg/mL stock.

-

Serial Dilution: Perform two-fold serial dilutions of the compound in thymidine-free Mueller-Hinton broth across a 96-well microtiter plate.

-

Inoculation: Standardize the bacterial suspension (e.g., S. aureus ATCC 6538) to a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Dilute 1:150 and inoculate 50 µL into each well.

-

Self-Validation Controls:

-

Sterility Control: Media only (must remain clear).

-

Growth Control: Media + Bacteria + DMSO vehicle (must show turbidity).

-

Positive Control: Sulfamethoxazole reference standard.

-

-

Incubation & Readout: Incubate at 37°C for 18-24 hours. The Minimum Inhibitory Concentration (MIC) is the lowest concentration well exhibiting zero visual turbidity, confirmed via spectrophotometric absorbance (OD₆₀₀ < 0.05).

Protocol B: In Vitro Calcium Mobilization Assay for GPCR Antagonism (P2Y14R)

Causality Focus: Because P2Y14 is a GPCR that triggers intracellular calcium release upon activation, utilizing Fluo-4 AM (a cell-permeable fluorescent calcium indicator) allows for real-time, high-throughput quantification of receptor antagonism. The esterase-cleaved dye traps inside the cell and exhibits a >100-fold fluorescence increase upon binding Ca²⁺.

Step-by-Step Methodology:

-

Cell Culture: Seed CHO cells stably expressing the human P2Y14 receptor into a 384-well black, clear-bottom plate at 10,000 cells/well. Incubate overnight.

-

Dye Loading: Remove media and add 20 µL of Fluo-4 AM loading buffer (supplemented with probenecid to prevent dye efflux). Incubate for 45 minutes at 37°C in the dark.

-

Compound Pre-incubation: Add the 3-sulfonamido benzoic acid derivative at varying concentrations (10 pM to 10 µM). Incubate for 15 minutes.

-

Agonist Stimulation: Using an automated liquid handler (e.g., FLIPR), inject the EC₈₀ concentration of UDP-glucose.

-

Self-Validation & Measurement: Record fluorescence kinetics (Ex: 488 nm, Em: 525 nm) for 3 minutes. Calculate the Z'-factor using a known antagonist (e.g., PPTN) as the positive control and DMSO as the negative control. A Z'-factor > 0.5 validates the assay. Calculate the IC₅₀ using non-linear regression analysis of the peak fluorescence values.

References

- BenchChem Technical Support Team. "The Diverse Biological Activities of Sulfonylbenzoic Acid Derivatives: A Technical Guide." BenchChem.

- Cucu, D. et al. "Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives." MDPI.

- Krasnov, E. A. et al. "To a Question on the Mechanism of the Antimicrobial Action of Ortho-Benzoic Sulfimide." MDPI.

- Kiss, G. N. et al. "Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor." NIH PMC.

- Wang, Y. et al. "Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury." NIH PubMed.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Rational Design and Kinetic Characterization of Targeted Covalent Inhibitors: A Technical Guide

Executive Summary: The Covalent Renaissance

For decades, pharmaceutical drug discovery systematically avoided covalent modalities due to apprehensions regarding idiosyncratic toxicity, off-target promiscuity, and haptenization[1]. However, the clinical success of third-generation kinase inhibitors (e.g., Osimertinib, Ibrutinib) and KRAS-G12C modulators (e.g., Sotorasib) has catalyzed a paradigm shift[1][2]. Targeted Covalent Inhibitors (TCIs) have evolved from non-selective toxins into a cornerstone of modern precision medicine.

As an application scientist overseeing biochemical profiling, I frequently observe a critical bottleneck in TCI development: the misapplication of equilibrium-based metrics (like

The Kinetic Framework of Covalent Inhibition

The fundamental advantage of a TCI is its ability to achieve infinite residence time (for irreversible warheads) and decouple pharmacodynamics from systemic pharmacokinetics. The design of modern covalent drugs follows a strict two-step mechanism[2][3]:

-

Reversible Binding (

): The inhibitor first binds non-covalently to the target pocket. This step dictates the ultimate selectivity of the drug. -

Covalent Trapping (

): Once perfectly positioned, the weakly reactive electrophilic warhead undergoes a proximity-driven reaction with a specific nucleophilic amino acid residue.

Because covalent inhibition is time-dependent,

Two-step kinetic mechanism of targeted covalent inhibitors.

Warhead Chemistry: Balancing Reactivity and Selectivity

An essential consideration in covalent drug development is the balance between reactivity and selectivity. Highly reactive warheads risk non-specific protein modification, leading to toxicity. To overcome this, modern TCIs are designed with lower intrinsic reactivity, relying entirely on the initial reversible binding event (

Cysteine-Targeting Warheads

Cysteine is the most highly nucleophilic amino acid but is relatively rare in the proteome, making it an ideal target. Acrylamides are the gold standard for targeting non-catalytic cysteines via irreversible thia-Michael addition[1][6]. For example, Osimertinib utilizes an acrylamide to target Cys797 in mutant EGFR, overcoming resistance to earlier-generation reversible inhibitors[2][7].

Expanding the Nucleophile Scope (Lysine & Tyrosine)

When a binding site lacks an accessible cysteine, alternative nucleophiles must be engaged. Lysine is abundant but protonated at physiological pH. Sulfonyl fluorides have emerged as highly effective warheads for targeting Lysine and Tyrosine, as demonstrated by their ability to irreversibly inhibit the EGFR C797S mutant (where the target cysteine is mutated to serine) by covalently engaging Lys745[8].

Tunable Reversibility

To mitigate the risks of permanent protein modification, reversible covalent warheads such as cyanoacrylamides and aryl boronic acids have been developed[1][8]. These maintain high affinity and prolonged residence time but can eventually dissociate, reducing the risk of haptenization-induced immunogenicity[2][8].

Quantitative Data: Comparative Analysis of Covalent Warheads

| Warhead Class | Target Nucleophile | Reaction Mechanism | Reversibility | Representative Application |

| Acrylamide | Cysteine (Non-catalytic) | Thia-Michael Addition | Irreversible | Osimertinib (EGFR T790M), Ibrutinib (BTK)[1][2] |

| Sulfonyl Fluoride | Lysine / Tyrosine | Nucleophilic Substitution | Irreversible | EGFR C797S mutant targeting (Lys745)[8] |

| Cyanoacrylamide | Cysteine | Reversible Michael Addition | Reversible | RC-1 (BTK-targeted PROTAC)[8] |

| Aryl Boronic Acid | Lysine | Reversible Condensation | Reversible | Mcl-1-Bak PPI Inhibitors[8] |

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems for the characterization of TCIs.

Protocol 1: Intact Mass Spectrometry for Covalent Adduct Detection

Purpose: To confirm 1:1 binding stoichiometry, identify the reaction mechanism (via exact mass shift), and calculate percent target occupancy[9][10]. Electrospray Ionization (ESI) is prioritized over MALDI because ESI allows for direct coupling with Liquid Chromatography (LC) for crucial online desalting[11].

Step-by-Step Methodology:

-

Incubation: Incubate 2 µM of recombinant target protein with a 10-fold molar excess (20 µM) of the covalent inhibitor in a physiological buffer (e.g., 50 mM HEPES, pH 7.4) at 25°C for 2 hours.

-

Quenching: Terminate the reaction by adding 1% Formic Acid (v/v) to lower the pH and denature the protein, locking the covalent state.

-

LC Desalting: Inject the sample onto a C4 Reverse-Phase UPLC column. Wash with 5% Acetonitrile/0.1% Formic Acid to remove unreacted compound and buffer salts[10].

-

MS Acquisition: Elute the intact protein into an ESI-TOF Mass Spectrometer using a steep Acetonitrile gradient.

-

Deconvolution: Process the raw

charge envelope using Maximum Entropy (MaxEnt) algorithms to obtain the zero-charge intact mass[10][11]. -

Causality & Calculation: Calculate the mass shift (

). For an acrylamide,

Self-Validation Checkpoint: Always run a parallel control using a target protein mutant where the nucleophilic residue (e.g., Cys

Ser) is ablated. A complete loss of the adduct mass shift in the mutant confirms absolute site-selectivity of the warhead[8].

LC-MS intact protein workflow for covalent adduct quantification.

Protocol 2: Rapid Determination of via Endpoint Competition

Purpose: Traditional continuous assays for

Step-by-Step Methodology:

-

Probe Calibration: First, determine the precise

of a fluorescently labeled irreversible covalent probe using standard continuous fluorescence polarization (FP) assays[3]. -

Competition Setup: In a 384-well plate, mix the target protein with varying concentrations of the uncharacterized test inhibitor.

-

Probe Addition: Immediately add a fixed concentration of the fluorescent probe.

-

Endpoint Measurement: Allow the reaction to run to absolute completion (until all protein is covalently modified by either the test compound or the probe). Measure the final fluorescence polarization signal.

-

Data Extraction: Determine the apparent

of the test compound against the probe. Calculate the specific kinetic efficiency using the relationship:

Self-Validation Checkpoint: The assay is self-validating if the calculated

remains mathematically constant when the initial concentration of the fluorescent probe is varied. A concentration-dependent drift in the calculated rate indicates non-specific aggregation or a violation of pseudo-first-order kinetic assumptions[3][4].

Conclusion

The renaissance of covalent drug discovery is driven by a sophisticated understanding of structural biology and warhead chemistry. By shifting focus from highly reactive, non-specific electrophiles to weakly reactive, proximity-driven warheads, researchers can drug previously intractable targets. However, the successful translation of these molecules requires rigorous analytical frameworks. By abandoning

References

- (PDF)

- Source: hilarispublisher.

- Source: acs.

- Source: chimia.

- Source: acs.

- Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay.

- Source: acs.

- Source: nih.

- (PDF)

- Source: nih.

Sources

- 1. researchgate.net [researchgate.net]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. researchgate.net [researchgate.net]

- 6. chimia.ch [chimia.ch]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mass spectrometry-based methods to characterize highly heterogeneous biopharmaceuticals, vaccines and non-biological complex drugs at the intact-mass level - PMC [pmc.ncbi.nlm.nih.gov]

The Definitive Guide to the Safety, Handling, and Application of 5-(Fluorosulfonyl)-2-hydroxybenzoic Acid

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized the development of covalent inhibitors, chemical probes, and advanced materials [1]. At the forefront of this chemical renaissance is 5-(Fluorosulfonyl)-2-hydroxybenzoic acid (CAS: 400-96-4), a highly versatile bifunctional hub. By combining a salicylic acid moiety—a privileged scaffold for molecular recognition—with a latent electrophilic fluorosulfonyl (-SO₂F) warhead, this compound enables the precise targeting of nucleophilic amino acids (tyrosine, lysine, histidine) within protein microenvironments [2].

However, the integration of reactive S(VI)-F species into drug discovery pipelines necessitates a rigorous understanding of their physicochemical behavior, stability limits, and safety profiles. This whitepaper provides an authoritative, causality-driven guide to the safe handling, storage, and experimental utilization of 5-(Fluorosulfonyl)-2-hydroxybenzoic acid.

Physicochemical Profile & Mechanistic Stability

To handle 5-(Fluorosulfonyl)-2-hydroxybenzoic acid safely, one must first understand the thermodynamic and kinetic causality behind its stability. Unlike sulfonyl chlorides (-SO₂Cl), which rapidly hydrolyze in ambient moisture due to the highly polarized and easily cleaved S-Cl bond, sulfonyl fluorides exhibit remarkable kinetic stability [3].

The S-F bond is significantly stronger and less polarized. The fluoride ion is a poor leaving group unless activated by specific hydrogen-bonding networks, Lewis acids (e.g., Ca²⁺), or strong localized nucleophiles [1, 4]. This "latent reactivity" means the compound is stable enough to survive standard aqueous workups and chromatographic purification, yet reactive enough to form irreversible covalent adducts when guided into a protein's active site.

Table 1: Physicochemical & Hazard Properties

| Property / Parameter | Value / Description | Causality / Implication for Handling |

| CAS Number | 400-96-4 | Unique identifier for safety data retrieval. |

| Molecular Formula | C₇H₅FO₅S | Contains both a carboxylic acid and a sulfonyl fluoride. |

| Molecular Weight | 220.17 g/mol | Used for precise stoichiometric calculations in assays. |

| Physical State | Solid (typically crystalline powder) | Dust generation is a primary inhalation hazard. |

| Reactivity Profile | Latent electrophile | Stable in neutral/acidic media; degrades in strong base. |

| Primary Hazards | Skin/Eye Irritant, Corrosive | Potential to release trace Hydrofluoric Acid (HF) if severely degraded. |

Hazard Assessment & Safety Protocols

While 5-(Fluorosulfonyl)-2-hydroxybenzoic acid does not carry the acute inhalation risks of gaseous SuFEx reagents like sulfuryl fluoride (SO₂F₂), the solid compound must be treated as a corrosive and highly reactive intermediate.

Mechanism of Toxicity and Degradation

Under extreme basic conditions or prolonged exposure to high heat and moisture, the -SO₂F group can undergo hydrolysis, yielding sulfonic acid and releasing fluoride ions. In acidic environments, this can theoretically generate trace amounts of hydrofluoric acid (HF). Therefore, all handling must prioritize the prevention of uncontrolled hydrolysis.

Engineering Controls and PPE Matrix

| Safety Category | Requirement | Rationale |

| Engineering Controls | Fume hood with minimum 100 LFM face velocity. | Prevents inhalation of airborne particulates during weighing. |

| Hand Protection | Nitrile gloves (double-gloving recommended). | Mitigates dermal exposure; inspect frequently for degradation. |

| Eye Protection | Chemical splash goggles. | Prevents severe ocular irritation from corrosive dust. |

| Storage | Inert atmosphere (Argon/N₂), desiccated, 2–8 °C. | Excludes ambient moisture to prevent slow, long-term hydrolysis of the S-F bond. |

Spill Management and Deactivation Logic

In the event of a spill, sweeping the dry powder can aerosolize the compound. The protocol below outlines the self-validating logic for neutralizing the spill safely.

Figure 1: Step-by-step logic and chemical causality for mitigating and deactivating a sulfonyl fluoride spill.

Experimental Methodologies

The dual functionality of 5-(Fluorosulfonyl)-2-hydroxybenzoic acid allows researchers to derivatize the carboxylic acid (e.g., via amide coupling) while keeping the -SO₂F warhead intact for downstream biological targeting. The following protocols are designed as self-validating systems to ensure scientific integrity.

Protocol 1: Synthesis of a Covalent Probe via Selective Amide Coupling

Objective: Conjugate a target-binding amine to the carboxylic acid of 5-(Fluorosulfonyl)-2-hydroxybenzoic acid without prematurely triggering the SuFEx reaction. Causality: We utilize mild coupling reagents (HATU or EDC/HOBt) and a non-nucleophilic base (DIPEA). Harsh conditions (like conversion to an acid chloride via SOCl₂) would risk degrading the S(VI)-F bond [3].

Step-by-Step Workflow:

-

Preparation: In a flame-dried, argon-purged round-bottom flask, dissolve 5-(Fluorosulfonyl)-2-hydroxybenzoic acid (1.0 eq) in anhydrous DMF (0.1 M concentration).

-

Activation: Add HATU (1.1 eq) and cool the mixture to 0 °C using an ice bath. Rationale: Cooling minimizes the kinetic energy available for off-target nucleophilic attack.

-

Base Addition: Dropwise, add N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Stir for 10 minutes to form the active ester.

-

Amine Introduction: Add the primary or secondary amine (1.0 eq) slowly. Allow the reaction to warm to room temperature and stir for 2–4 hours.

-

Self-Validation (LC-MS): Withdraw a 5 µL aliquot, quench in aqueous acetonitrile, and analyze via LC-MS. Validation metric: Look for the [M+H]⁺ peak of the product. The presence of the intact -SO₂F group is confirmed by the mass and the absence of the -18 Da (loss of F, gain of OH) hydrolysis byproduct.

-

Workup: Dilute with EtOAc, wash with 1M HCl (to remove DIPEA), then brine. Dry over Na₂SO₄ and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Protocol 2: In Vitro Protein Labeling Assay (SuFEx)

Objective: Validate the covalent engagement of the synthesized probe with a target protein (e.g., WDR5) [2]. Causality: The -SO₂F group remains inert in aqueous buffer until it binds to the protein's active site. The specific microenvironment (often a nearby basic residue acting as a general base) activates a target lysine or tyrosine, facilitating the expulsion of the fluoride ion and forming a stable sulfonate or sulfonamide linkage [1].

Step-by-Step Workflow:

-

Incubation: Incubate the recombinant target protein (2 µM) with the synthesized fluorosulfonyl probe (20 µM, 10x excess) in HEPES buffer (pH 7.4, 150 mM NaCl) at 37 °C.

-

Time-Course Sampling: Extract 20 µL aliquots at 0, 1, 2, 4, and 8 hours.

-

Quenching: Quench the reaction by adding 1% formic acid to denature the protein and halt the SuFEx reaction.

-

Self-Validation (Intact Mass Spectrometry): Analyze the samples using LC-TOF-MS.

-

Validation metric: A successful covalent modification will result in a mass shift of the intact protein corresponding to the mass of the probe minus 20.0 Da (loss of HF).

-

Figure 2: Workflow for the synthesis and biological application of a 5-(Fluorosulfonyl)-2-hydroxybenzoic acid derived covalent probe.

Conclusion

5-(Fluorosulfonyl)-2-hydroxybenzoic acid is a highly privileged building block that bridges the gap between traditional medicinal chemistry and modern covalent targeted therapies. By respecting the chemical causality of the S(VI)-F bond—leveraging its kinetic stability while guarding against its hydrolytic vulnerabilities—researchers can safely and effectively harness this compound to discover next-generation therapeutics and chemical probes.

References

The Golden Bond: A Technical Guide to SuFEx Click Chemistry in Bioconjugation

Executive Summary

Since its introduction by K. Barry Sharpless, Sulfur(VI) Fluoride Exchange (SuFEx) has fundamentally reshaped the landscape of chemical biology and drug discovery[1]. As the premier "second-generation" click chemistry, SuFEx leverages the unique thermodynamic stability and latent electrophilicity of the S(VI)-F bond. This whitepaper provides an in-depth mechanistic analysis of SuFEx bioconjugation, detailing the causality behind its site-selectivity, profiling key electrophilic hubs, and providing self-validating protocols for chemoproteomic workflows.

The Thermodynamic Causality of S(VI)-F Stability

To understand the power of SuFEx, one must first understand why it succeeds where traditional sulfonyl chlorides fail. The efficacy of SuFEx is rooted in the unique physical chemistry of the sulfur-fluoride bond.

Unlike other halides, the cleavage of the sulfonyl fluoride bond is strictly heterolytic, rendering it highly resistant to reduction[1]. Furthermore, the S-F bond exhibits remarkable thermodynamic stability in aqueous environments. It is inert to thermolysis and resists non-specific nucleophilic substitution—famously surviving refluxing aniline without degradation[1].

The Causality of Choice: Why use SuFEx over traditional maleimide or NHS-ester chemistry? Highly reactive electrophiles hydrolyze rapidly in water and label proteins indiscriminately. In contrast, the special nature of the fluoride-proton interaction stabilizes the fluoride ion in water, allowing SuFEx probes to circulate freely in complex biological lysates without premature degradation or off-target reactivity[1].

Profiling SuFEx Electrophiles for Bioconjugation

The SuFEx toolkit consists of several distinct connective hubs, each offering unique reactivity profiles tailored for specific bioconjugation applications.

Quantitative Comparison of SuFEx Hubs

The following table summarizes the kinetic and targeting parameters of key SuFEx electrophiles to guide experimental design.

| Electrophile Class | Representative Motif | Target Amino Acid Residues | Aqueous Stability (t1/2 at pH 7.4) | Optimal Probe Conc. (In Vitro) |

| Sulfonyl Fluoride | R-SO₂F | Lys, His, Tyr | Moderate (Hours to Days) | 50 - 100 µM |

| Aryl Fluorosulfate | Ar-OSO₂F | Tyr (Highly Selective) | High (Days to Weeks) | 100 µM |

| Iminosulfur Oxydifluoride | R-N=SOF₂ | Primary Amines, Lys | High (Days) | 200 µM |

| Ethenesulfonyl Fluoride | CH₂=CH-SO₂F | Cys, Lys, His | Moderate | 10 - 50 µM |

Data synthesized from foundational SuFEx profiling studies[1][2][3][4].

Proximity-Driven Activation: The Causality of Selectivity

SuFEx electrophiles are not intrinsically reactive; they are latent . They require a specific microenvironment to activate.

When a SuFEx probe reversibly binds to a target protein pocket, the local environment—often through hydrogen bonding networks or the shifted pKa values of neighboring residues—polarizes the S-F bond[4]. This proximity effect drastically lowers the activation energy, triggering the expulsion of the fluoride ion and the formation of a stable, covalent S-O (with Tyrosine) or S-N (with Lysine/Histidine) bond[2].

This mechanism eliminates the off-target toxicity associated with highly reactive warheads, making SuFEx ideal for inverse drug discovery and the development of targeted covalent inhibitors.

SuFEx proximity-induced activation mechanism for site-selective protein bioconjugation.

Self-Validating Chemoproteomic Workflow

To leverage SuFEx for target identification, researchers utilize alkyne-functionalized SuFEx probes. Because SuFEx is completely orthogonal to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[5], the alkyne handle can be seamlessly modified with a biotin-azide reporter post-labeling.

Chemoproteomic workflow for target identification using SuFEx-alkyne probes.

Protocol: Chemoproteomic Target Identification via SuFEx Labeling

Self-Validation Mechanism: Parallel processing of a DMSO vehicle control ensures that identified MS peaks are strictly probe-dependent, filtering out endogenous biotinylated proteins or non-specific bead binders.

Step 1: Lysate Preparation & Normalization

-

Action: Lyse HEK293T cells in a non-denaturing buffer (e.g., PBS with 0.1% NP-40, protease inhibitors). Normalize protein concentration to 1-2 mg/mL[6].

-

Causality: Normalization is critical. SuFEx reactions are bimolecular; varying protein concentrations alter reaction kinetics. Non-denaturing conditions preserve the 3D protein folds necessary for the proximity-induced activation of the latent S(VI)-F bond.

Step 2: Probe Incubation

-

Action: Add the SuFEx-alkyne probe to a final concentration of 50-100 µM. Incubate at 37°C for 2 hours with gentle agitation. Run a DMSO control in parallel[4].

-

Causality: Unlike NHS esters that label non-specifically within seconds, SuFEx probes are kinetically inert. The 2-hour window allows the probe to reversibly bind its target pocket, where the local microenvironment polarizes the S-F bond, triggering covalent fluoride displacement.

Step 3: CuAAC "Click" Enrichment

-

Action: Add biotin-azide, CuSO₄, THPTA ligand, and sodium ascorbate. React for 1 hour at room temperature. Precipitate proteins using cold methanol/chloroform.

-

Causality: The orthogonal nature of the alkyne handle allows bioorthogonal attachment of biotin post-labeling[5]. Protein precipitation is strictly required here to remove unreacted probe, preventing it from competing for streptavidin binding sites during enrichment.

Step 4: Reduction, Alkylation, and Digestion

-

Action: Resuspend the pellet in 8M urea. Add DTT (10 mM, 56°C, 30 min), then IAA (25 mM, dark, 20 min). Dilute urea to <2M and add sequencing-grade trypsin (1:50 ratio) overnight at 37°C[6].

-

Causality: DTT reduces disulfide bridges, unfolding the protein to expose all cleavage sites. IAA irreversibly alkylates the resulting free thiols, preventing disulfide scrambling which would otherwise create unpredictable mass shifts during MS analysis.

Step 5: Peptide Collection and LC-MS/MS

-

Action: Enrich biotinylated peptides on streptavidin beads, wash extensively, elute, and acidify with 1% formic acid prior to LC-MS/MS injection[6].

-

Causality: Acidification protonates peptides, enhancing ionization efficiency in the positive-ion mode of the mass spectrometer, leading to higher confidence in target identification.

High-Throughput Medicinal Chemistry Applications

Beyond bioconjugation, SuFEx is a powerful discovery engine. Because SuFEx reactions—particularly those utilizing the iminosulfur oxydifluoride hub—proceed efficiently in aqueous buffers without metal catalysts, they are perfectly suited for high-throughput screening (HTS)[3].

Libraries of hundreds of SuFEx-modified analogs can be synthesized overnight in standard microplates. Crucially, the biocompatibility of the reaction means that the unpurified reaction mixtures can be screened directly in in vitro enzyme assays or cell-based systems[3]. This direct-to-biology approach bypasses tedious purification bottlenecks, drastically accelerating the hit-to-lead optimization process in modern drug discovery.

References

-

Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. PMC / NIH.[Link]

-

Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry. ACS Publications.[Link]

-

Click processes that are orthogonal to CuAAC and SuFEx and forge selectively modifiable fluorescent linkers. PMC / NIH.[Link]

-

Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Stanford Medicine.[Link]

Sources

- 1. SuFEx:参与下一步点击反应的磺酰氟 [sigmaaldrich.com]

- 2. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. med.stanford.edu [med.stanford.edu]

- 5. Click processes that are orthogonal to CuAAC and SuFEx and forge selectively modifiable fluorescent linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

using 5-(Fluorosulfonyl)-2-hydroxybenzoic acid for covalent protein modification

Application Note: Utilizing 5-(Fluorosulfonyl)-2-hydroxybenzoic Acid for Precision Covalent Protein Modification

Target Audience: Researchers, scientists, and drug development professionals specializing in chemoproteomics, targeted covalent inhibitors (TCIs), and bioconjugation.

Executive Summary & Mechanistic Principles

The development of targeted covalent inhibitors and chemoproteomic probes requires electrophiles that perfectly balance aqueous stability with target-specific reactivity. 5-(Fluorosulfonyl)-2-hydroxybenzoic acid (CAS: 400-96-4), also known as 5-fluorosulfonylsalicylic acid (5-FSSA), is a highly privileged bifunctional building block that leverages Sulfur(VI) Fluoride Exchange (SuFEx) chemistry for precision protein modification.

The Causality of SuFEx Chemistry: Historically, sulfonyl chlorides were utilized for bioconjugation, but their extreme electrophilicity leads to rapid hydrolysis in aqueous media and promiscuous off-target labeling. In contrast, the sulfonyl fluoride (-SO₂F) group in 5-FSSA is thermodynamically stable and resists heterolytic S-F bond cleavage in standard aqueous buffers[1]. The warhead remains entirely latent until it binds to a specific protein microenvironment. Upon binding, the proximity effect desolvates the -SO₂F group and aligns it with a nucleophilic amino acid side chain (Tyrosine, Lysine, Serine, or Histidine), triggering a rapid, irreversible covalent linkage[2].

Dual Utility of the Salicylic Acid Scaffold:

-

Directing Pharmacophore: Salicylic acid derivatives naturally exhibit affinity for various metabolic enzymes, kinases, and inflammatory targets. 5-FSSA can be used directly to map salicylic acid-binding pockets.

-

Derivatization Handle: The carboxylic acid at the 1-position allows for straightforward amide coupling with reporter tags (e.g., fluorophores, biotin) or other target-binding ligands. This enables the rapid synthesis of custom SuFEx probes without disturbing the latent reactivity of the -SO₂F warhead[3].

Application Workflows & Logical Architecture

The following diagram illustrates the two primary pathways for deploying 5-FSSA in chemical biology workflows.

Workflows for direct protein inhibition and custom SuFEx probe generation using 5-FSSA.

Quantitative Data: Warhead Comparison

To select the appropriate electrophile for protein modification, one must evaluate the half-life and proximity requirements. As shown below, sulfonyl fluorides offer an optimal middle-ground for targeted covalent labeling compared to other functional groups[4].

| Electrophilic Warhead | Typical Target Residues | Aqueous Stability (t₁/₂ at pH 7.4) | Proximity Requirement | Reversibility |

| Sulfonyl Fluoride (-SO₂F) | Tyr, Lys, His, Ser | > 24 hours | Strict | Irreversible |

| Fluorosulfate (-OSO₂F) | Tyr, Lys | > 7 days | Very Strict | Irreversible |

| Acrylamide | Cys | > 24 hours | Moderate | Irreversible / Reversible |

| Sulfonyl Chloride (-SO₂Cl) | Non-specific | < 1 hour | None (Promiscuous) | Irreversible |

Detailed Experimental Protocols

As a self-validating system, these protocols integrate strict quality control checkpoints to ensure that experimental outcomes are driven by specific SuFEx chemistry rather than artifactual degradation.

Protocol A: Synthesis of a Custom SuFEx Probe via Amide Coupling

Causality Insight: While the -SO₂F group is stable in mild aqueous conditions, it can degrade under strong basic conditions or in the presence of a massive excess of primary amines[2]. Therefore, coupling to the carboxylic acid must be performed under strictly controlled stoichiometric conditions using a non-nucleophilic base in an anhydrous solvent.

Materials:

-

5-(Fluorosulfonyl)-2-hydroxybenzoic acid (1.0 eq)

-

Amine-containing ligand or fluorophore (e.g., Biotin-PEG-NH₂) (1.0 eq)

-

EDC-HCl (1.2 eq) and NHS (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous DMF

Step-by-Step Methodology:

-

Activation: Dissolve 5-FSSA and NHS in anhydrous DMF under an inert atmosphere (N₂ or Argon). Add EDC-HCl and stir at room temperature for 1 hour to form the active NHS-ester.

-

Conjugation: Dropwise, add the amine-containing compound dissolved in DMF, followed immediately by DIPEA. Stir the reaction at room temperature for 4–6 hours.

-

Validation Checkpoint (Self-Validation): Withdraw a 2 µL aliquot and analyze via LC-MS. Crucial: Confirm the presence of the product mass retaining the intact -SO₂F group. A mass shift indicating the loss of 20 Da (loss of HF) signifies premature warhead degradation due to excess base; if observed, lower the DIPEA concentration in future runs.

-

Purification: Purify the crude mixture via preparative reverse-phase HPLC (Water/Acetonitrile with 0.1% Formic Acid) to isolate the intact bifunctional SuFEx probe. Lyophilize and store at -20°C.

Protocol B: In Vitro Covalent Protein Modification & LC-MS/MS Validation

Causality Insight: The SuFEx reaction requires a specific protein microenvironment to activate the S-F bond. Buffer selection is critical; highly nucleophilic buffers (like Tris) can slowly react with the warhead over extended incubations and must be avoided.

Materials:

-

Target Protein (Recombinant, 1–10 µM)

-

Synthesized SuFEx Probe (from Protocol A) or direct 5-FSSA (10–50 µM)

-

Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4 (Strictly Tris-free)

Step-by-Step Methodology:

-

Incubation: Dilute the target protein in the reaction buffer. Add the SuFEx probe (from a 10 mM DMSO stock) to achieve a final concentration of 10–50 µM (ensure final DMSO is <2% v/v).

-

Validation Checkpoint (Self-Validation): Run a parallel control sample containing the protein and the probe, but pre-incubated with a known high-affinity competitive reversible inhibitor. If the SuFEx labeling is genuinely active-site directed, the competitive inhibitor will block the proximity-induced covalent modification.

-

Reaction: Incubate the mixture at 37°C for 2 to 12 hours. (Time depends on the binding affinity of the salicylic acid/ligand moiety).

-

Quenching & Digestion: Quench the reaction by adding urea to a final concentration of 8M to denature the protein. Reduce disulfide bonds with DTT (10 mM, 30 min) and alkylate with Iodoacetamide (20 mM, 30 min in the dark). Dilute the urea to <2M and digest with Trypsin overnight at 37°C.

-

LC-MS/MS Analysis: Desalt the peptides using C18 spin columns. Analyze via high-resolution LC-MS/MS. Search the data for a mass addition corresponding to the probe mass minus 20.00 Da (accounting for the loss of HF during the SuFEx covalent bond formation with Tyr, Lys, Ser, or His).

References

-

Sulfonyl fluorides as privileged warheads in chemical biology Source: RSC Publishing URL:[Link][1]

-

Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal Source: PMC - NIH URL:[Link][4]

-

New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design Source: ACS Publications URL:[Link][3]

-

A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link][2]

Sources

- 1. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]

- 2. A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 5-(Fluorosulfonyl)-2-hydroxybenzoic Acid in Targeted Covalent Inhibitor (TCI) Design

Introduction & Mechanistic Rationale

Targeted Covalent Inhibitors (TCIs) have revolutionized drug discovery by offering prolonged target engagement, high potency, and the ability to drug previously "undruggable" targets. While early TCIs predominantly relied on Michael acceptors (e.g., acrylamides) to target nucleophilic cysteine residues, the scarcity of targetable cysteines in the proteome has driven the field toward warheads capable of capturing more abundant residues like tyrosine, lysine, serine, and histidine.

5-(Fluorosulfonyl)-2-hydroxybenzoic acid (CAS 400-96-4) has emerged as a premier bifunctional building block for this purpose. It elegantly marries a classic pharmacophore (salicylic acid) with a cutting-edge covalent warhead (the fluorosulfonyl group,

The Causality of the Design

Why use this specific molecule instead of a simple benzenesulfonyl fluoride?

-

Proximity-Driven Activation: Sulfonyl fluorides are remarkably stable in aqueous, physiological conditions. They do not indiscriminately react with water or off-target proteins. However, when the targeting ligand directs the molecule into a specific protein binding pocket, the microenvironment (often involving hydrogen bonding or a perturbed

of the target residue) activates the S-F bond, leading to rapid, irreversible covalent bond formation 2 [2]. -

The Ortho-Hydroxyl Effect: The 2-hydroxy group plays a critical dual role. Structurally, it mimics endogenous motifs (like phosphate groups or salicylate) to enhance non-covalent affinity. Mechanistically, it can participate in intramolecular hydrogen bonding, subtly tuning the electrophilicity of the para-positioned

group and orienting the warhead for optimal nucleophilic attack. -

Synthetic Modularity: The carboxylic acid at position 1 allows for straightforward amide coupling to any amine-bearing recognition module (e.g., small molecule ligands, peptides, or PROTACs), making it a highly modular hub for library generation 3 [3].

Mechanism of proximity-driven SuFEx covalent labeling within a protein pocket.

Data Presentation: Comparison of Covalent Warheads

To contextualize the utility of the fluorosulfonyl group, the following table summarizes the kinetic and stability profiles of common covalent warheads used in modern TCI design.

| Warhead Type | Target Residue(s) | Aqueous Stability | Reactivity Profile | Reversibility |

| Acrylamide | Cysteine | High | Michael addition (soft electrophile) | Irreversible |

| Chloroacetamide | Cysteine, Lysine | Moderate | SN2 alkylation (prone to GSH depletion) | Irreversible |

| Boronic Acid | Serine, Threonine | High | Reversible covalent esterification | Reversible |

| Sulfonyl Fluoride (-SO₂F) | Tyr, Lys, Ser, His | Very High | SuFEx (requires proximity/activation) | Irreversible |

| Fluorosulfate (-OSO₂F) | Tyr, Lys | Very High | SuFEx (slightly less reactive than -SO₂F) | Irreversible |

Experimental Protocols